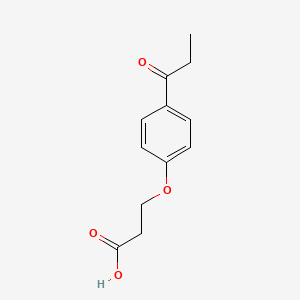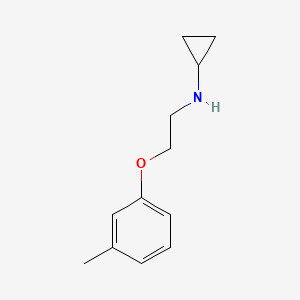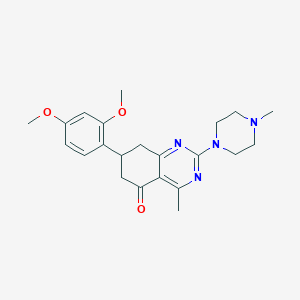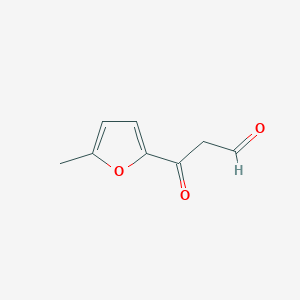
2-Furanpropanal, 5-methyl-beta-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-3-oxopropanal is an organic compound that features a furan ring substituted with a methyl group at the 5-position and an oxopropanal group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with formalin using supported acidic ionic liquids as catalysts . This reaction typically occurs under mild conditions and results in high selectivity towards the desired product.
Another method involves the reaction of 5-methylfurfural with acetylacetone in the presence of a base, such as potassium hydroxide, to form the target compound . This reaction is carried out at room temperature and requires careful control of reaction time and conditions to achieve high yields.
Industrial Production Methods
Industrial production of 3-(5-methylfuran-2-yl)-3-oxopropanal often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of supported acidic ionic liquids as catalysts in these reactors allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dioxopentanyl derivatives.
Reduction: Reduction of the compound can yield 5-methylfuran-2-ylmethanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: 2,5-Dioxopentanyl derivatives.
Reduction: 5-Methylfuran-2-ylmethanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-3-oxopropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor to 3-(5-methylfuran-2-yl)-3-oxopropanal, used in similar applications.
2-Methylfuran: Another furan derivative with applications in organic synthesis and materials science.
5-Methylfuran-2-ylmethanol: A reduction product of 3-(5-methylfuran-2-yl)-3-oxopropanal, used in the synthesis of various chemicals.
Uniqueness
3-(5-Methylfuran-2-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8O3/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3 |
InChI Key |
DOIIUIFNHDSREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
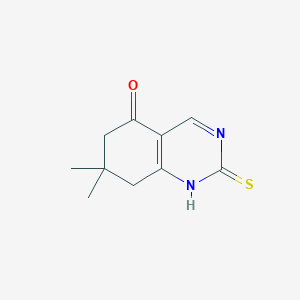
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
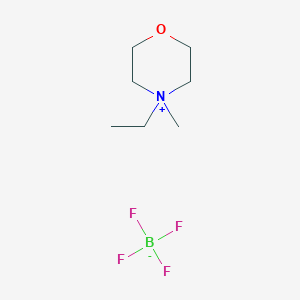
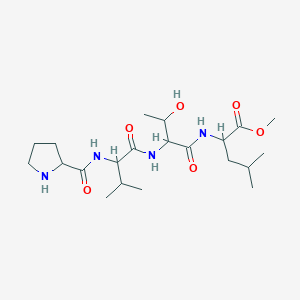
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)
